molecular formula C22H23N7O3 B2526929 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide CAS No. 1021213-10-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide

Cat. No.: B2526929
CAS No.: 1021213-10-4
M. Wt: 433.472
InChI Key: LFIMYOPHLIOTCT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple aromatic rings, a piperazine moiety, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with ethylene glycol under acidic conditions.

    Pyridazinyl-pyridine coupling: The pyridazinyl and pyridine rings can be coupled using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

    Piperazine incorporation: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-4-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide: Similar structure but with a pyridin-4-yl group instead of pyridin-3-yl.

Uniqueness

The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-3-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing targeted therapies.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3/c30-22(25-16-3-4-18-19(14-16)32-13-12-31-18)29-10-8-28(9-11-29)21-6-5-20(26-27-21)24-17-2-1-7-23-15-17/h1-7,14-15H,8-13H2,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIMYOPHLIOTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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